1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Description

Structural Features and Classification within Organic Chemistry

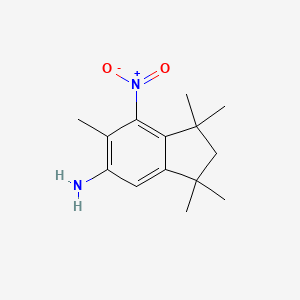

The defining feature of an indanamine is the presence of an amine group (-NH2) attached to the indane core. The specific compound, 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, showcases a highly substituted indane structure. Its key features include:

Indane Nucleus: A fused ring system of benzene (B151609) and cyclopentane (B165970). researchgate.net

Pentamethyl Substitution: Five methyl groups (-CH3) are attached at positions 1, 1, 3, 3, and 6. These bulky groups contribute to the molecule's steric hindrance and lipophilicity.

Amine Group: A primary amine group (-NH2) at position 5, which classifies the molecule as an aniline (B41778) derivative. This group typically imparts basic properties to the molecule.

Nitro Group: A nitro group (-NO2) at position 7. This is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the basicity of the nearby amine group.

In organic chemistry, this compound is classified as a substituted aromatic amine. The presence of both a basic amine group and an acidic nitro group on the same aromatic ring makes it an interesting subject for studying intramolecular electronic interactions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine matrix-fine-chemicals.com |

| Synonyms | 5-Amino-7-nitro-1,1,3,3,6-pentamethylindane; 7-Nitro-1,1,3,3,6-pentamethylindan-5-ylamine pschemicals.com |

| CAS Number | 255393-53-4 matrix-fine-chemicals.compschemicals.com |

| Chemical Formula | C14H20N2O2 matrix-fine-chemicals.compschemicals.com |

| Molecular Weight | 248.326 g/mol matrix-fine-chemicals.com |

Historical Context of Indane-Based Compounds in Synthetic Research

The parent compound, indane, is a colorless liquid hydrocarbon that was first identified in coal tar. wikipedia.org Its close relative, indene, is also found in coal tar fractions and has been used primarily in the production of thermoplastic resins. wikipedia.org

The synthetic exploration of indane derivatives gained significant momentum as chemists developed new methods for their synthesis and functionalization. organic-chemistry.orgbeilstein-journals.org The rigid bicyclic framework of indane has made it an attractive scaffold in medicinal chemistry. researchgate.net Researchers have recognized that the specific three-dimensional arrangement of functional groups on the indane core can lead to potent and selective interactions with biological targets. This has led to the development of several important therapeutic agents. For instance, the indane moiety is a core structural component in drugs like the anti-inflammatory agent Sulindac and the HIV protease inhibitor Indinavir. researchgate.netencyclopedia.pub The versatility of the indane structure has allowed for the creation of a wide range of analogues with diverse biological activities, including neuroprotective and anticancer properties. researchgate.net

Overview of Academic Interest in this compound and Related Structures

While direct academic research focusing extensively on this compound is limited in publicly available literature, significant academic interest exists in its constituent structural motifs. The molecule combines several features that are of fundamental interest in synthetic and medicinal chemistry.

Polysubstituted Arenes: The synthesis of heavily substituted aromatic rings is a persistent challenge in organic synthesis. The specific substitution pattern of this compound—with adjacent amine and nitro groups, and a nearby methyl group—presents interesting synthetic and mechanistic questions regarding directing group effects in electrophilic aromatic substitution reactions.

Nitro-Aromatic Amines: Compounds containing both nitro and amine groups on an aromatic ring are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. They are often used in the synthesis of heterocyclic compounds like benzimidazoles.

Aminoindanes: The aminoindane substructure is a well-established pharmacophore. Derivatives such as 2-aminoindane have been investigated for their biological activities. wikipedia.org The unique conformational constraints imposed by the fused ring system are a key area of study.

The academic interest in this compound can be inferred from its potential role as a building block or intermediate in the synthesis of more complex molecules. The presence of reactive amine and nitro groups allows for a variety of chemical transformations, making it a potentially versatile precursor for creating libraries of novel indane derivatives for screening in drug discovery and materials science.

Table 2: Key Structural Components and Related Research Areas

| Structural Component | Description | Area of Academic Interest |

|---|---|---|

| Indane Scaffold | Fused benzene and cyclopentane rings | Medicinal chemistry, natural product synthesis, development of therapeutic molecules. researchgate.netencyclopedia.pub |

| Primary Aromatic Amine | -NH2 group on the benzene ring | Synthesis of dyes, polymers, and pharmaceuticals; key functional group for many coupling reactions. |

| Nitro Group | -NO2 group on the benzene ring | Electron-withdrawing group, key intermediate for reduction to amines, used in energetic materials and as a synthetic handle. |

| Tetramethyl-substituted Cyclopentane | Four methyl groups on the five-membered ring | Creates a sterically hindered environment, influencing reaction kinetics and molecular conformation. |

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPLYVYORHREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280439 | |

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255393-53-4 | |

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,3,3,6 Pentamethyl 7 Nitro 5 Indanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, the primary disconnections involve the functional groups attached to the aromatic ring and the formation of the indane scaffold itself.

The most logical initial disconnections are the carbon-nitrogen bonds of the amine and nitro groups. These functional groups are typically introduced onto an aromatic ring through electrophilic substitution and subsequent functional group interconversion. This leads to a key intermediate: a pentamethyl-substituted indane.

Further disconnection of the pentamethyl-indane core can be approached in two main ways:

Annulation approach : Disconnecting the five-membered ring from the benzene (B151609) ring. This strategy involves building the cyclopentane (B165970) portion onto a pre-existing, appropriately substituted benzene derivative.

Substitution approach : Disconnecting the methyl groups from a pre-formed indane skeleton. This would involve the sequential alkylation of an indane core.

Considering the high degree of substitution, an annulation approach is often more strategic for constructing the indane core, as it can offer better control over the placement of substituents.

Indane Ring Construction Approaches

The formation of the indane skeleton is a critical phase in the synthesis. The chosen method must be robust enough to accommodate the multiple methyl substituents.

Formation of the Indane Core Structure via Annulation Reactions

Annulation, the formation of a ring onto a pre-existing molecule, is a powerful strategy for constructing the indane core. scripps.edu A common method involves the reaction of a substituted benzene with a molecule containing a three-carbon chain that can cyclize to form the five-membered ring.

One such approach is the Friedel-Crafts acylation followed by intramolecular cyclization. For instance, a polysubstituted benzene could be acylated with a suitable acyl halide, followed by reduction and subsequent acid-catalyzed cyclization to form the indanone. This indanone then serves as a versatile intermediate for further modifications.

Various catalytic systems have been developed to facilitate annulation reactions for indane synthesis. For example, transition metal-catalyzed [3+2] annulation reactions of aromatic aldimines with alkenes can provide multisubstituted 1-aminoindanes. organic-chemistry.org Rhodium-catalyzed C-H activation has also been employed in cascade annulations to build complex indane-fused structures. rsc.org

Table 1: Selected Annulation Strategies for Indane Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation/Cyclization | Substituted Benzene, Acyl Halide | AlCl₃, then H⁺ | Substituted Indanone |

| Palladium-catalyzed C-H Alkylation | Arene, Alkyl Halide | Pd Catalyst | Substituted Indane |

| Nickel-catalyzed Carboannulation | o-Bromobenzyl Zinc Bromide, Alkene | Ni Catalyst | Substituted Indane organic-chemistry.org |

Introduction of Methyl Substituents onto the Indane Scaffold

The introduction of methyl groups onto the indane scaffold can be achieved either before or after the formation of the bicyclic system. Introducing them onto the initial benzene ring allows for greater control of their positions based on the directing effects of existing substituents.

If methylation is performed on the indane scaffold, Friedel-Crafts alkylation is a common method. However, this reaction is known to be prone to polysubstitution and rearrangement, which can be problematic in a complex synthesis. The high density of methyl groups in the target molecule suggests that a stepwise and controlled introduction is necessary. The introduction of methyl groups can also influence the pharmacokinetic and physicochemical properties of a molecule. nih.gov

In some cases, the strategic placement of a methyl group can be used to enhance the potency or selectivity of a bioactive molecule. nih.gov For the synthesis of this compound, the gem-dimethyl groups on the five-membered ring are likely installed during the construction of the ring itself, for instance, by using a starting material that already contains this feature, such as a derivative of isobutyric acid.

Functional Group Interconversions and Derivatization

With the core pentamethyl-indane structure in place, the final steps involve the precise installation of the nitro and amine groups.

Regioselective Nitration Procedures for Aromatic Indanes

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The key challenge in this step is achieving regioselectivity—directing the nitro group to the desired position on the heavily substituted aromatic ring. The existing alkyl groups are ortho-, para-directing activators. The challenge lies in controlling the position of nitration among the available sites.

Traditional nitration methods often use a mixture of nitric acid and sulfuric acid. frontiersin.org However, these harsh conditions can lead to over-nitration or side reactions, especially with highly activated rings. Milder and more selective nitrating agents may be required.

Table 2: Common Nitrating Agents and Conditions

| Reagent(s) | Conditions | Selectivity |

|---|---|---|

| HNO₃ / H₂SO₄ | 0 °C to room temp | Can be difficult to control |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Aprotic solvent | Often milder, can offer different selectivity |

| Acetyl nitrate (B79036) (CH₃COONO₂) | Acetic anhydride | Milder than mixed acid |

The directing effects of the five methyl groups on the indane ring must be carefully considered to predict the outcome of the nitration. Steric hindrance from the bulky gem-dimethyl groups and the adjacent methyl group will play a significant role in determining the position of electrophilic attack. Computational studies can be employed to predict the most likely site of nitration. rsc.org

Amine Group Installation and Transformations

The final step in the proposed synthesis is the installation of the amine group. A common and effective strategy is the reduction of a nitro group that has been previously introduced onto the aromatic ring. This transformation is well-established in organic synthesis.

A variety of reducing agents can be used for the conversion of an aromatic nitro group to an amine. organic-chemistry.org The choice of reagent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes |

|---|---|---|

| Tin (Sn) and Hydrochloric Acid (HCl) | Reflux | A classic method, often followed by a basic workup. chemistrystudent.com |

| Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid | Reflux | Known as the Béchamp reduction, it is often milder than Sn/HCl. youtube.com |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst | A clean and efficient method, but can reduce other functional groups. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent. |

Given the structure of the intermediate, catalytic hydrogenation would be a very effective and clean method, provided no other reducible groups are present. Alternatively, metal-acid reductions like Fe/HCl are robust and widely used in industrial settings due to their low cost and effectiveness. youtube.com

Stereoselective Synthesis and Chiral Control in Indanamine Synthesis

The synthesis of specific stereoisomers of chiral molecules like this compound is a central theme in modern medicinal and materials chemistry. Controlling the three-dimensional arrangement of atoms is critical, as different enantiomers and diastereomers can exhibit vastly different biological activities and physical properties. Methodologies for achieving this control are broadly categorized into enantioselective and diastereoselective strategies.

Enantioselective Catalysis for Asymmetric Induction

Enantioselective catalysis aims to produce one enantiomer of a chiral compound in excess over the other. This is often achieved using small amounts of a chiral catalyst to steer a reaction towards the desired product. For the synthesis of indanamines, asymmetric catalysis can be introduced at various stages, most notably during the formation of the chiral amine center.

One powerful strategy involves the catalytic asymmetric iminium ion cyclization. rsc.org In this approach, a precursor such as a 2-alkenylbenzaldimine can be cyclized in the presence of a chiral Brønsted acid catalyst, like a BINOL-derived N-triflyl phosphoramide. rsc.org This process generates the indane core and establishes the stereochemistry at the amine-bearing carbon simultaneously, often with high yields and excellent enantioselectivities. rsc.org Organocatalysis, which uses metal-free small organic molecules, has become a cornerstone of asymmetric synthesis, providing a versatile toolkit for various transformations. nih.govmdpi.com For instance, chiral primary or secondary amines like proline can catalyze reactions by forming chiral enamine or iminium intermediates. mdpi.comresearchgate.net

Another established method is the asymmetric reduction of a prochiral precursor, such as an indanone or an imine derivative. The use of a chiral auxiliary, for example, involves converting an indanone to a ketimine using a chiral amine like (R)-phenylglycine amide. The subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, yields the enantiomerically enriched aminoindane. researchgate.net

| Method | Catalyst Type | Typical Precursor | Key Transformation | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Iminium Cyclization | Chiral Brønsted Acid (e.g., BINOL-phosphoramide) | 2-Alkenylbenzaldimine | Intramolecular Cyclization | Often >90% ee rsc.org |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Rh, Ru) | Indenamine or Enamine | Reduction of C=C bond | Variable, can be >95% ee |

| Asymmetric Reductive Amination | Chiral Catalyst + Reducing Agent | Indanone | Ketone to Amine Conversion | Highly variable depending on system |

| Chiral Auxiliary Method | Stoichiometric Chiral Reagent (e.g., phenylglycine amide) | Indanone | Diastereoselective reduction of a ketimine | Can achieve >96% ee researchgate.net |

Diastereoselective Routes to Substituted Indanamines

When a molecule contains two or more stereocenters, the challenge extends to controlling their relative stereochemistry, leading to the selective formation of one diastereomer. For a polysubstituted indanamine, diastereoselective reactions ensure that substituents are oriented correctly in relation to each other.

A key strategy for achieving diastereoselectivity is the substrate-controlled or reagent-controlled reduction of a ketone. For example, in the synthesis of propellanamines, which share structural similarities with indanamines, the diastereoselective reduction of a ketone using a sterically demanding reducing agent like L-Selectride was a crucial step to yield a specific alcohol diastereomer. sci-hub.se This alcohol can then be converted to the desired amine with retention or inversion of configuration. This approach could be applied to a suitably substituted indanone precursor to control the stereochemistry of the amine relative to other substituents on the indane ring.

Cascade reactions, which involve multiple bond-forming events in a single operation, are highly efficient for constructing complex, multi-stereocenter molecules. A cascade inter-intramolecular double Michael addition, for instance, has been used to create highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org Similar strategies could be envisioned for constructing the indane framework, where the stereochemical outcome of the initial reaction dictates the stereochemistry of subsequent cyclization steps.

| Reducing Agent | General Selectivity Principle | Typical Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Delivers hydride to the least hindered face. | Often moderate selectivity, depends on substrate. |

| L-Selectride® | Bulky reagent delivers hydride to the most accessible face, often opposite to nearby bulky groups. | High diastereoselectivity for sterically hindered ketones. sci-hub.se |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be chelation-controlled if a coordinating group is near the ketone. | Selectivity depends on substrate structure and temperature. |

Advanced Synthetic Strategies and Protecting Group Chemistry

The multi-step synthesis of complex molecules requires robust and flexible strategies. Advanced methods like solid-phase synthesis allow for the rapid generation of compound libraries, while sophisticated protecting group strategies enable the selective modification of different functional groups within the same molecule.

Solid-Phase Synthesis for Indanamine Derivatives

Solid-phase synthesis (SPS) is a powerful technique where molecules are built step-by-step on an insoluble polymer support or resin. luxembourg-bio.com This methodology simplifies purification, as excess reagents and by-products are simply washed away from the resin-bound product. Originally developed for peptide synthesis, SPS has been adapted for the creation of a wide variety of small molecules and oligomers, including peptoids (N-substituted glycine (B1666218) oligomers) and other heterocyclic systems. luxembourg-bio.comnih.gov

A hypothetical solid-phase synthesis of derivatives of this compound could begin by anchoring a suitable precursor to a resin, such as Rink amide resin. nih.gov For example, a benzoic acid derivative could be coupled to the resin, followed by a series of reactions to construct the indane ring system on the solid support. Subsequent steps, such as reductive amination to install the amine functionality and nitration, would be performed before the final compound is cleaved from the resin. This approach is particularly advantageous for creating a library of analogs where the amine substituent or other parts of the molecule are varied.

| Step | Description | Purpose |

|---|---|---|

| 1. Anchoring | The first building block is covalently attached to the solid support via a linker. | Immobilizes the starting material for subsequent reactions. |

| 2. Iterative Reactions | Sequential steps of deprotection and coupling of new building blocks are performed. | Elongates and modifies the molecule in a controlled manner. |

| 3. Washing | After each reaction, the resin is thoroughly washed with solvents. | Removes excess reagents and soluble by-products, simplifying purification. |

| 4. Cleavage | The completed molecule is detached from the resin, typically using a strong acid. | Releases the final product into solution for final isolation. |

Orthogonal Protecting Group Applications in Multi-Step Syntheses

In a complex molecule with multiple reactive functional groups, such as an amine and potentially other groups, it is often necessary to temporarily mask or "protect" one group while another is being modified. bham.ac.uk An effective protecting group strategy is crucial for the success of a multi-step synthesis. bham.ac.ukjocpr.com

The concept of "orthogonality" is central to modern protecting group chemistry. jocpr.com Orthogonal protecting groups are sets of groups that can be removed under different, specific conditions (e.g., one is removed by acid, another by base, and a third by hydrogenation) without affecting the others. iris-biotech.de This allows for the selective deprotection and reaction of specific sites within a complex molecule. jocpr.com

In a synthesis targeting this compound, the primary amine is a key functional group that would likely require protection. A variety of amine protecting groups are available, each with unique stability profiles and cleavage conditions. For example, the Boc group is removed with strong acid (like trifluoroacetic acid), while the Fmoc group is cleaved by a base (like piperidine). iris-biotech.de Sulfonamide-based protecting groups like Nosyl (Ns) and Tosyl (Ts) offer different levels of stability and deprotection methods, providing chemists with a broad toolkit to design complex synthetic routes. nih.gov A photolabile protecting group could also be used, allowing for removal with light, which provides an additional layer of orthogonality. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Benzyl, tBu ethers |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| 2-Nitrobenzenesulfonyl | Ns | Thiolates (e.g., Thiophenol + Base) | Boc, Fmoc, Cbz |

Mechanistic Studies of Reactions Involving 1,1,3,3,6 Pentamethyl 7 Nitro 5 Indanamine

Exploration of Reaction Pathways for Indane Formation

The formation of the indane skeleton, a fused bicyclic structure containing a benzene (B151609) ring and a cyclopentane (B165970) ring, is a cornerstone of synthesizing compounds like 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine. The most prevalent mechanistic pathways for constructing this framework are intramolecular Friedel-Crafts reactions. nih.govresearchgate.net These reactions proceed via electrophilic aromatic substitution, where a part of the molecule itself acts as the electrophile to attack the aromatic ring, inducing cyclization.

The reaction can be categorized as either an alkylation or an acylation, depending on the nature of the precursor. wikipedia.org

Intramolecular Friedel-Crafts Alkylation: This pathway involves the generation of a carbocation intermediate from a precursor such as a benzylic alcohol or an alkene. researchgate.net In the presence of a strong protic acid or a Lewis acid catalyst, the carbocation is formed, which then acts as the electrophile. The aromatic ring attacks this intramolecular electrophile, leading to the formation of the five-membered ring. Subsequent deprotonation restores aromaticity and yields the indane product.

Intramolecular Friedel-Crafts Acylation: A common and often more controllable method involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. researchgate.net A Lewis acid like niobium pentachloride (NbCl₅) can act both as a reagent to convert the carboxylic acid to a more reactive acyl chloride and as a catalyst for the cyclization. The mechanism involves the formation of an acylium ion (R-C≡O⁺), a potent electrophile. The aromatic ring attacks this ion, and the subsequent loss of a proton from the resulting intermediate forms the indanone (a ketone derivative of indane), which can be further modified to the desired indane structure. researchgate.net

The choice of catalyst is critical in these cyclization reactions, influencing both yield and selectivity.

| Catalyst System | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| AlCl₃ | Alkene tethered to aromatic ring | Alkylation | rsc.org |

| NbCl₅ | 3-Arylpropanoic acid | Acylation | researchgate.net |

| Ca(NTf₂)₂ / Bu₄NPF₆ | Benzyl carbinol | Alkylation | researchgate.net |

| FeCl₃ | N-benzylic sulfonamide reacting with alkyne | Alkylation/Annulation | organic-chemistry.org |

Detailed Mechanisms of Aromatic Nitration in Substituted Indanes

The introduction of a nitro (-NO₂) group onto the aromatic ring of the 1,1,3,3,6-pentamethylindane precursor is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds through a well-established multi-step pathway. masterorganicchemistry.commasterorganicchemistry.com

Generation of the Electrophile: The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). docbrown.info Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich π-system of the indane's aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the slowest in the sequence, making it the rate-determining step, as it temporarily disrupts the stability of the aromatic system. masterorganicchemistry.commasterorganicchemistry.com

Formation of the Arenium Ion (Sigma Complex): The attack results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the other carbon atoms of the ring through resonance.

Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This final, rapid step restores the aromatic π-system, yielding the nitro-substituted indane. masterorganicchemistry.com

In a polysubstituted ring like 1,1,3,3,6-pentamethylindane, the position of nitration is dictated by the directing effects of the existing substituents. libretexts.orguomustansiriyah.edu.iq Alkyl groups, such as the methyl group at the C-6 position and the fused cyclopentyl ring, are activating groups and are known as ortho-, para-directors. msu.edu This means they donate electron density to the ring, stabilizing the arenium ion intermediate when the electrophile adds to the positions ortho or para to them. In this specific indane, the positions ortho (C-5 and C-7) and para (C-4) to the 6-methyl group are activated. The 7-position is electronically activated (ortho to the 6-methyl group) and relatively sterically accessible, making it a likely site for nitration.

| Substituent | Effect on Reactivity | Directing Influence | Example Groups |

|---|---|---|---|

| Strongly Activating | Activates | Ortho, Para | -NH₂, -OH, -OR |

| Moderately Activating | Activates | Ortho, Para | -NHCOR, -OCOR |

| Weakly Activating | Activates | Ortho, Para | -R (Alkyl), -C₆H₅ |

| Weakly Deactivating | Deactivates | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Deactivates | Meta | -C(=O)R, -SO₃H, -CN |

| Strongly Deactivating | Deactivates | Meta | -NO₂, -NR₃⁺, -CF₃ |

Mechanistic Insights into Amine Group Introduction and Modifications

The introduction of an amine (-NH₂) group at the 5-position of the indane ring is a key transformation. A highly plausible and common mechanistic route for introducing an amino group onto an aromatic ring that already contains a nitro group is via the reduction of a dinitro precursor. This suggests a synthetic pathway where a 1,1,3,3,6-pentamethyl-5,7-dinitroindane intermediate is formed first, followed by selective reduction of one nitro group.

The mechanism for the reduction of an aromatic nitro group to a primary amine is a well-understood process that can be achieved through various reagents.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. The mechanism involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds on the catalyst surface. Intermediates such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species are formed before the final amine is produced.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com The mechanism is a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water from the oxygen atoms. The final step involves the liberation of the free amine from its ammonium (B1175870) salt by the addition of a base.

Once formed, the primary amine group can undergo further modifications. For instance, N-alkylation can occur via nucleophilic substitution reactions with alkyl halides, though this process can be difficult to control and may lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. unodc.org

Elucidation of Stereoselectivity Mechanisms in Chiral Indanamine Synthesis

While the title compound is not specified as a single enantiomer, the synthesis of chiral aminoindanes is of significant interest in medicinal chemistry. nih.govnih.gov Creating a specific stereoisomer requires stereoselective synthetic methods. If the 5-amino group were introduced in a way that creates a chiral center, or if the indane skeleton itself were constructed asymmetrically, understanding the mechanisms of stereocontrol would be vital.

One powerful, modern approach is the enantioselective [3 + 2] annulation of aldimines with alkenes, which can be catalyzed by chiral transition metal complexes. acs.org

Mechanism of Catalytic Asymmetric Annulation: This method can utilize a chiral half-sandwich scandium catalyst. The reaction proceeds through an imine-directed C-H activation at the ortho-position of the aromatic ring of an aldimine, forming a five-membered metallacycle intermediate. This intermediate then coordinates with an alkene. Migratory insertion of the alkene into the metal-carbon bond, followed by reductive elimination, generates the chiral 1-aminoindane product and regenerates the catalyst. The stereoselectivity (the preference for forming one enantiomer over the other) is controlled by the chiral ligand attached to the scandium center. The steric and electronic properties of the ligand create a chiral environment that favors one specific orientation of the substrates during the key bond-forming steps, leading to high enantiomeric ratios (er). acs.org

By carefully selecting the catalyst, it is even possible to achieve diastereodivergent synthesis, where either the trans or cis diastereomer of the product can be selectively formed from the same starting materials. acs.org

| Method | Catalyst/Reagent | Key Mechanistic Feature | Reported Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric [3+2] Annulation | Chiral Half-Sandwich Scandium Catalysts (e.g., Sc-1, Sc-2) | Enantioselective C-H activation and migratory insertion | Up to >19:1 dr and 99:1 er | acs.org |

Kinetic and Thermodynamic Aspects of Indanamine Reactivity

The principles of kinetic and thermodynamic control are crucial for understanding product distributions in reactions where multiple isomers can be formed, such as the electrophilic aromatic substitution on a substituted indane. youtube.com

Kinetic Control: A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products. The product that is formed fastest, via the pathway with the lowest activation energy, will be the major product. youtube.com Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching equilibrium.

Thermodynamic Control: A reaction is under thermodynamic control if the product distribution reflects the relative stabilities of the products. The most stable product will be the major product, as the reaction is allowed to reach equilibrium. youtube.com This is favored by higher temperatures, longer reaction times, and conditions that allow for the reversibility of the reaction steps.

In the context of the nitration of a substituted benzene derivative like 1,1,3,3,6-pentamethylindane, the formation of different nitro-isomers can be influenced by these factors. While alkyl groups electronically activate the ortho and para positions, steric hindrance from bulky groups (like the gem-dimethyl groups at C-1 and C-3) can increase the activation energy for substitution at a nearby position. For example, attack at the C-5 position might be sterically hindered, raising its activation energy relative to the C-7 position. Under kinetic control, the less hindered product would be favored. If the reaction were reversible and one isomer were significantly more stable than the other, that isomer could predominate under thermodynamic control.

The rate of aromatic nitration is also highly dependent on the reaction conditions. Studies on the kinetics of nitration have shown that the reaction often follows second-order kinetics. researchgate.net The rate is influenced by factors such as the concentration of the acid catalyst, the substrate, and the temperature.

| Factor | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Determining Property | Lowest activation energy (forms fastest) | Lowest Gibbs free energy (most stable) |

| Favored Conditions | Low temperature, short reaction time, irreversible conditions | High temperature, long reaction time, reversible conditions |

| Example in Nitration | Formation of the sterically most accessible isomer | Formation of the thermodynamically most stable isomer |

Advanced Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation via X-ray Crystallography of Indanamine Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of the molecule in the solid state.

While the specific crystal structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine has not been reported in publicly accessible databases, the analysis of related substituted indanamine or nitro-containing cyclic compounds provides a clear framework for its potential structural elucidation. For a suitable single crystal of the target compound, X-ray diffraction analysis would yield a data set from which the crystal system, space group, and unit cell dimensions are determined. For instance, related heterocyclic amine structures have been found to crystallize in systems such as triclinic or monoclinic. mdpi.com The refinement of the crystallographic data would produce a final structural model with precise atomic coordinates.

Key structural features to be confirmed would include:

The planarity of the aromatic ring.

The conformation of the five-membered aliphatic ring of the indane core.

The precise bond lengths and angles of the nitro group relative to the aromatic ring.

The geometry of the amine group.

Intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing.

The data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF), providing the definitive structural proof of this compound.

Table 1: Representative Crystal Data Parameters from X-ray Crystallography This table is illustrative of typical data obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 15.456 | Unit cell dimension. |

| c (Å) | 9.876 | Unit cell dimension. |

| β (°) | 98.54 | Unit cell angle. |

| Volume (ų) | 1525.1 | The volume of the unit cell. |

**4.2. High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, confirming the compound's connectivity.

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the various methyl groups. The chemical shifts are influenced by the electronic effects of the nitro and amine substituents on the aromatic ring.

Aromatic Region: A single proton singlet is expected for the C4-H, shifted downfield due to the anisotropic effect of the benzene (B151609) ring and the electronic influence of adjacent substituents.

Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, the chemical shift of which is concentration and solvent dependent. This signal would disappear upon D₂O exchange. libretexts.org

Aliphatic Region: Several singlets are expected for the methyl groups. The four methyl groups at the C1 and C3 positions would likely appear as two distinct singlets. The C6-methyl group would also be a singlet, with its chemical shift influenced by its position on the aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are diagnostic, with the carbons bearing the nitro and amine groups being significantly affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard additive models and data from similar substituted indane and nitroaniline structures. Spectra are referenced to TMS (δ = 0.00 ppm). Solvent: CDCl₃.

| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| C1-CH₃ (x2) | ~1.30 | s | ~31.5 |

| C3-CH₃ (x2) | ~1.30 | s | ~31.5 |

| C2 | - | - | ~55.0 |

| C4-H | ~7.50 | s | ~118.0 |

| C5-NH₂ | ~4.50 | br s | ~145.0 |

| C6-CH₃ | ~2.20 | s | ~18.0 |

| C7-NO₂ | - | - | ~140.0 |

| Aromatic Quaternary Carbons | - | - | ~125-150 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edu

For this compound (C₁₄H₂₀N₂O₂), the expected exact mass is 248.1525 g/mol . Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺˙). The fragmentation pattern would be characterized by several key cleavage pathways typical for aromatic nitro compounds and alkyl-substituted indanes. quizlet.com

Common fragmentation pathways include:

Loss of a methyl radical: A prominent peak at [M-15]⁺ resulting from the cleavage of one of the gem-dimethyl groups. This is often a dominant fragmentation for compounds with tertiary or quaternary carbons.

Loss of nitro-related groups: Fragmentation of the nitro group can occur via loss of NO (m/z 30) or NO₂ (m/z 46). researchgate.net

Benzylic cleavage: Rupture of the C-C bonds in the five-membered ring is possible.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Fragment | Description |

|---|---|---|

| 248 | [C₁₄H₂₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 233 | [M - CH₃]⁺ | Loss of a methyl radical |

| 218 | [M - NO]⁺ | Loss of nitric oxide |

| 202 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, nitro, aromatic, and aliphatic C-H groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. usc.edu The presence of the nitro-substituted aromatic amine system constitutes a strong chromophore. The spectrum, typically run in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands (π → π* transitions) characteristic of this system. The absorption maximum (λ_max) for p-nitroaniline, a related chromophore, is around 380 nm, and a similar absorption is anticipated for the title compound. nist.govresearchgate.net

Table 4: Predicted Characteristic IR and UV-Vis Absorptions

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3450-3350 | N-H asymmetric & symmetric stretching (primary amine) |

| IR | 1620-1580 | N-H bending (primary amine) |

| IR | 1550-1500 | NO₂ asymmetric stretching |

| IR | 1360-1320 | NO₂ symmetric stretching |

| IR | 2980-2850 | C-H stretching (aliphatic) |

| IR | ~3050 | C-H stretching (aromatic) |

| IR | 1330-1250 | C-N stretching (aromatic amine) |

| UV-Vis | ~380-400 nm | π → π* transition |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are paramount for separating the target compound from impurities and for determining its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of moderately polar and non-volatile compounds like aromatic amines. nih.gov A reversed-phase HPLC method would be highly effective for purity assessment.

Column: A C18 or C8 stationary phase would provide good retention and separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol would be typical. thermofisher.com

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~380 nm) would provide sensitive and selective detection.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. epa.gov Given its molecular weight and functional groups, this compound may be amenable to GC analysis, provided it does not decompose at the required injector and oven temperatures. oup.com

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be appropriate.

Conditions: A temperature-programmed oven would be necessary to ensure elution in a reasonable time with good peak shape. An injection port temperature of around 250-270 °C would likely be required. oup.com

Detection: A Flame Ionization Detector (FID) would provide a general response, while a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would offer enhanced sensitivity and selectivity for this nitrogen- and nitro-containing compound. epa.gov

Table 5: Representative Chromatographic Conditions

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| HPLC | Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| HPLC | Elution | Gradient, e.g., 20% B to 95% B over 15 min |

| HPLC | Detector | UV at 380 nm |

| GC | Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| GC | Carrier Gas | Helium or Hydrogen |

| GC | Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| GC | Detector | FID, NPD, or ECD |

Chiral Chromatography for Enantiomeric Purity Determination

A thorough review of scientific literature and chemical databases reveals a significant gap in detailed, publicly available research specifically describing the chiral chromatography of this compound. While this compound is cataloged by some chemical suppliers, dedicated studies outlining methods for the separation of its potential enantiomers and the determination of enantiomeric purity are not present in the accessible scientific literature.

The enantiomeric resolution of chiral aromatic amines is a well-established field within analytical chemistry, frequently employing techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely recognized for their broad applicability in resolving a diverse range of racemic compounds, including aromatic amines. researchgate.netresearchgate.netnih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve differential retention of enantiomers. nih.gov

For many primary amines, successful enantioseparation has been achieved using normal-phase or polar organic mobile phases. nih.govyakhak.org Furthermore, derivatization of the amine group is a common strategy to enhance chiral recognition and improve chromatographic performance. yakhak.org

However, in the specific case of this compound, no published research provides the necessary experimental details to construct a factual data table of chromatographic parameters. Such a table would typically include:

Chiral Stationary Phase (CSP): The specific type of chiral column used (e.g., Chiralpak AD-H, Chiralcel OD-H).

Mobile Phase Composition: The solvents and additives used as the eluent (e.g., n-hexane/isopropanol with an amine modifier).

Flow Rate: The speed at which the mobile phase is pumped through the column.

Temperature: The column temperature during the analysis.

Detection Wavelength: The UV wavelength used to detect the compound as it elutes.

Retention Times (t_R): The time it takes for each enantiomer to travel through the column.

Separation Factor (α): A measure of the selectivity between the two enantiomers.

Resolution (R_s): A measure of how well the two enantiomer peaks are separated.

Without access to peer-reviewed studies or application notes that have performed this specific analysis, any presentation of such data would be speculative and would not adhere to the required standards of scientific accuracy. The development of a robust chiral separation method for this compound would necessitate empirical screening of various CSPs and mobile phase conditions.

Theoretical and Computational Chemistry Applied to 1,1,3,3,6 Pentamethyl 7 Nitro 5 Indanamine

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine would typically involve quantum chemical calculations. These calculations would elucidate the distribution of electrons within the molecule, identify the nature of its chemical bonds (e.g., covalent, ionic, aromatic), and determine molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). This information is crucial for understanding the molecule's reactivity, electronic properties, and spectroscopic behavior. However, no such studies specific to this compound were found.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation. For a molecule like this compound, with its flexible methyl groups and the indanamine core, a study of its potential energy surface would reveal the most stable conformations and the energy barriers between them. This knowledge is vital for predicting its biological activity and physical properties. Regrettably, no research detailing the conformational preferences of this specific molecule is available.

Reaction Pathway Modeling and Transition State Identification

Modeling reaction pathways helps in understanding how a molecule participates in chemical reactions. This involves calculating the energy changes as reactants transform into products and identifying the high-energy transition states that must be overcome. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. The scientific literature does not currently contain such reaction modeling studies for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable when compared with experimental data to confirm the molecule's structure and to interpret experimental spectra. While basic compound information exists, detailed computational spectroscopic studies for this compound have not been published.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies connect a molecule's chemical structure to its reactivity and physical properties. By computationally modifying the structure of this compound and observing the resulting changes in its properties, researchers could predict the behavior of related compounds. This is a powerful tool in chemical design, but no such systematic studies for this molecule are present in the current body of scientific work.

Chemical Applications and Functional Roles of 1,1,3,3,6 Pentamethyl 7 Nitro 5 Indanamine

Utilization as a Versatile Synthetic Intermediate

The bifunctional nature of 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine, possessing both a nucleophilic amino group and an electrophilic nitro group in an ortho position, makes it a promising candidate as a starting material for the synthesis of more complex molecular architectures.

The indane moiety itself is a polycyclic structure, and its derivatives can serve as foundational units for the construction of larger, more intricate polycyclic aromatic hydrocarbons (PAHs). While specific examples employing this compound are not extensively documented in publicly available literature, the general principles of aromatic chemistry suggest that the amino and nitro groups can be chemically transformed to facilitate annulation reactions, where additional rings are fused onto the existing indane core. For instance, the amino group could be diazotized and subsequently replaced with other functionalities that can participate in cyclization reactions. The nitro group can also be a handle for various transformations to build up larger systems.

The ortho-disposed amino and nitro groups on the benzene (B151609) ring of this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This arrangement is particularly suitable for the formation of fused six-membered heterocycles.

One of the most common applications of ortho-nitroanilines is in the synthesis of quinoxalines . Typically, this involves the reduction of the nitro group to a second amino group, forming an ortho-phenylenediamine derivative. This in situ generated or isolated diamine can then be condensed with a 1,2-dicarbonyl compound to yield a quinoxaline (B1680401) ring fused to the original aromatic system. chim.itorganic-chemistry.orgresearchgate.netrsc.orgrsc.org

Similarly, the corresponding ortho-phenylenediamine derived from this compound could be reacted with carboxylic acids, aldehydes, or their derivatives to form benzimidazoles . bohrium.comnih.govresearchgate.netresearchgate.netnih.gov The reaction with aldehydes under oxidative conditions or with carboxylic acids under dehydrating conditions would lead to the formation of a five-membered imidazole (B134444) ring fused to the indane system.

Another class of heterocycles accessible from this precursor are phenazines . The synthesis of phenazines can be achieved through the reductive cyclization of N-phenyl-2-nitroanilines. guidechem.comresearchgate.netresearchgate.netnih.govnih.gov Therefore, if this compound were to be N-arylated, the resulting diarylamine could undergo reductive cyclization to form a complex, multi-ring phenazine (B1670421) derivative.

The potential synthetic pathways are summarized in the table below:

| Heterocyclic System | Required Co-reactant(s) | Key Reaction Type |

| Quinoxaline | 1,2-Dicarbonyl compound | Reductive cyclization and condensation |

| Benzimidazole | Aldehyde or Carboxylic acid | Reductive cyclization and condensation |

| Phenazine | Arylating agent | N-Arylation followed by reductive cyclization |

Role in Polymer Chemistry and Advanced Materials Science

The rigid and bulky pentamethylindane unit of this compound suggests its potential as a monomer or a modifying agent in the synthesis of high-performance polymers.

Following the reduction of its nitro group to a second amine, this compound would be converted into a diamine. Aromatic diamines are key monomers in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability. The bulky and non-planar nature of the pentamethylindane group could be beneficial in producing soluble polyimides. kyoto-u.ac.jp The disruption of chain packing by such bulky groups often leads to increased solubility in organic solvents, which is a significant advantage for polymer processing. researchgate.netpressbooks.pubkinampark.comresearchgate.net

The incorporation of the bulky pentamethylindane moiety into a polymer backbone is expected to have a significant impact on the material's properties.

Thermal Properties: The rigidity of the indane structure can enhance the thermal stability of the resulting polymer. darmajaya.ac.id Polymers containing bulky, rigid units often exhibit higher glass transition temperatures (Tg) due to restricted chain mobility.

Solubility: As mentioned, the presence of bulky, non-planar groups tends to decrease intermolecular chain interactions, thereby improving the solubility of otherwise rigid-rod polymers. researchgate.netpressbooks.pubkinampark.comresearchgate.net This is a crucial factor for the fabrication of films, coatings, and membranes from these polymers.

A summary of the potential effects of incorporating the this compound-derived monomer into a polymer is presented below:

| Property | Anticipated Influence | Rationale |

| Thermal Stability | Increase | Introduction of a rigid, bulky indane core. |

| Solubility | Increase | Disruption of polymer chain packing by the non-planar pentamethylindane group. |

| Mechanical Strength | Potentially altered | The bulky aliphatic group can affect chain entanglement and intermolecular forces. |

Supramolecular Interactions and Host-Guest Chemistry

The molecular structure of this compound, featuring hydrogen bond donors (the amino group) and acceptors (the nitro group), as well as an extended π-system and bulky aliphatic groups, suggests its potential to participate in supramolecular self-assembly and host-guest interactions.

Substituted nitroanilines are known to form well-defined supramolecular structures in the solid state through a combination of hydrogen bonding and π-π stacking interactions. The amino group can act as a hydrogen bond donor to the nitro group of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional networks.

The key intermolecular interactions that could drive the supramolecular assembly of this compound are:

| Interaction Type | Participating Functional Groups | Potential Outcome |

| Hydrogen Bonding | Amino group (donor) and Nitro group (acceptor) | Formation of ordered assemblies (chains, sheets). |

| π-π Stacking | Aromatic rings of the indane core | Stabilization of the supramolecular structure. |

| van der Waals forces | Pentamethyl groups | Contribution to crystal packing and potential for creating voids. |

Design of Receptors Incorporating Indanamine Scaffolds

There is no available scientific literature detailing the use of this compound or its direct scaffold in the design and synthesis of chemical receptors. Research into the broader class of indanamine derivatives as components of receptor structures is not specific enough to provide information on this particular compound.

Exploration of Non-Covalent Binding Phenomena

No studies have been published that investigate the non-covalent binding interactions of this compound. The interplay of its functional groups—the pentamethyl-indanamine core, the nitro group, and the amine group—in forming hydrogen bonds, π-π stacking, or other non-covalent interactions has not been a subject of published research.

Ligand Design and Catalytic Applications

Biomimetic Catalysis Inspired by Indanamine Structures

There is no evidence in the scientific literature of this compound or its structural framework serving as an inspiration for the development of biomimetic catalysts. The design of catalysts that mimic the function of biological enzymes has not, to date, drawn upon the structure of this particular compound according to available records.

Emerging Research Avenues and Future Perspectives in Pentamethylnitroindanamine Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic strategy, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The future synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is expected to move away from classical methods that may involve harsh reagents and environmentally persistent solvents.

Research in this area will likely focus on several key strategies:

Catalytic Approaches: The development of novel catalysts can lead to more efficient and selective reactions. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, reducing waste and cost. researchgate.net For the synthesis of the indanone precursor to indanamines, various catalytic cyclization methods are being explored. nih.govorganic-chemistry.org

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce solvent usage and waste generation. nih.gov Designing a one-pot synthesis for this compound from a readily available starting material is a key goal for sustainable production.

Bio-based Feedstocks: While challenging, future research may explore the possibility of deriving parts of the indane scaffold from renewable biomass sources, contributing to a more sustainable chemical industry. dtu.dkrsc.org

| Green Chemistry Principle | Application in Indanamine Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Developing high-yield, atom-economical reactions. | Reduced environmental footprint and lower disposal costs. |

| Safer Solvents and Auxiliaries | Replacing traditional solvents with greener alternatives like 2-MeTHF or water. mdpi.comrsc.org | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Utilizing catalytic reactions that proceed under milder conditions (lower temperature and pressure). | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Renewable Feedstocks | Investigating synthetic pathways starting from biomass-derived platform molecules. dtu.dk | Reduced reliance on fossil fuels and a more circular economy. |

| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. nih.gov | Fewer reaction steps, leading to higher overall efficiency and less waste. |

Discovery of Novel Reactivities and Transformation Pathways

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. Future research will aim to uncover novel transformations of this molecule, leading to new derivatives with potentially valuable biological or material properties.

Key areas of exploration include:

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction can lead to the corresponding diamine, which can serve as a building block for polymers or heterocyclic compounds. Selective reduction in the presence of other functional groups will be a key challenge.

Reactions of the Amino Group: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

Aromatic Substitution Reactions: The electron-donating amino group and the electron-withdrawing nitro group exert opposing effects on the aromatic ring, potentially enabling regioselective electrophilic or nucleophilic aromatic substitution reactions at the remaining open position on the ring. The study of these reactions can be guided by theoretical calculations of the molecule's electronic structure. mdpi.com

Modification of the Indane Skeleton: While the pentamethyl-substituted indane core is relatively stable, research may explore ring-opening or rearrangement reactions under specific conditions to access novel molecular scaffolds.

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The nitration step in the synthesis of this compound is a prime candidate for flow chemistry, as nitration reactions are often highly exothermic and can be hazardous on a large scale in batch mode. beilstein-journals.orgewadirect.com

Future developments in this area will likely involve:

Continuous Flow Nitration: Implementing the nitration of the pentamethylindane precursor in a microreactor or tubular reactor would allow for precise control of reaction temperature and residence time, minimizing the formation of byproducts and enhancing safety. vapourtec.comnih.gov

Automated Multi-step Synthesis: Integrating multiple reaction steps, such as nitration, reduction, and subsequent derivatization, into a single automated flow system can significantly accelerate the synthesis and purification of new indanamine derivatives for screening and development. youtube.comnih.gov This approach allows for the rapid generation of compound libraries. youtube.com

In-line Analysis and Optimization: The use of in-line analytical techniques, such as spectroscopy, can provide real-time data on reaction progress, enabling automated optimization of reaction conditions to maximize yield and purity.

| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry for Indanamine Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. | Improved safety for exothermic nitration reactions. ewadirect.com |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing. | Higher selectivity and reduced byproduct formation. mdpi.com |

| Scalability | Often requires re-optimization. | Scalable by running the system for longer or using parallel reactors. | Faster transition from laboratory to pilot-scale production. nih.gov |

| Safety | Large volumes of hazardous reagents. | Small reaction volumes at any given time. | Minimized risk of runaway reactions. vapourtec.com |

Advanced Characterization Beyond Conventional Methodologies

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is crucial for understanding their behavior and designing new applications. While standard techniques like NMR and mass spectrometry provide essential information, future research will leverage more advanced characterization methods.

These may include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide unambiguous proof of the molecular connectivity and conformation in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its fragments.

Solid-State NMR Spectroscopy: This technique can provide valuable information about the structure and dynamics of the molecule in its solid form, complementing data from X-ray diffraction.

Computational Spectroscopy: Combining experimental spectroscopic data (e.g., IR, Raman, UV-Vis) with quantum chemical calculations can lead to a more detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure.

Theoretical Advancements in Predicting Indanamine Behavior and Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is performed. nih.gov For this compound, theoretical studies can provide valuable insights and guide future experimental work.

Key areas for theoretical investigation include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's geometry, electronic structure, and spectroscopic properties. acs.org This can help in understanding its reactivity, for example, by calculating electrophilicity and nucleophilicity indices to predict how it will react with other molecules. mdpi.com

Reaction Mechanism Studies: Computational modeling can be used to elucidate the detailed mechanisms of potential reactions, including identifying transition states and calculating activation energies. This can aid in the design of more efficient synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict the properties (e.g., biological activity, toxicity) of new indanamine derivatives based on their molecular structure. researchgate.net This can accelerate the discovery of new lead compounds by prioritizing the synthesis of the most promising candidates. acs.org

Molecular Docking and Dynamics: If the molecule is investigated for biological activity, molecular docking simulations can predict how it might bind to a specific protein target. Molecular dynamics simulations can then be used to study the stability of this binding and the conformational changes involved.

The continued exploration of these emerging research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied sciences.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine?

Methodological Answer:

To improve synthetic efficiency, employ factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For nitro-group introduction, consider electrophilic aromatic substitution under controlled nitration conditions to minimize byproducts. Post-synthesis, use membrane separation technologies (e.g., nanofiltration) for purification, as these methods enhance selectivity for nitroaromatic compounds . Validate purity via HPLC-MS, referencing CAS 255393-53-4 for structural confirmation .

Advanced: How can computational tools predict the stability of this compound under varying pH conditions?

Methodological Answer:

Utilize molecular dynamics (MD) simulations coupled with density functional theory (DFT) to model protonation states and degradation pathways. For nitro-group stability, assess resonance stabilization and electron-withdrawing effects. Integrate COMSOL Multiphysics for multiphysics simulations of solvent interactions, and validate predictions experimentally via accelerated stability testing (40°C/75% RH) with LC-MS monitoring .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines for indanamine derivatives, emphasizing PPE (gloves, goggles, lab coat) and fume hood use. Conduct toxicity assessments using in silico tools like OPERA for predicting acute toxicity endpoints. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent nitro-group hydrolysis .

Advanced: How can researchers assess the risk of nitrosamine impurity formation during the synthesis of this compound?

Methodological Answer:

Apply the EMA’s Q&A 10 framework: (1) Screen for secondary amine precursors that could react with nitrosating agents. (2) Synthesize potential nitrosamine impurities (e.g., via in situ nitrosation) and quantify using LC-MS/MS with a limit of detection ≤1 ppm. If synthesis is infeasible, justify via computational reactivity models (e.g., frontier molecular orbital analysis) and structural steric hindrance data .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

Combine /-NMR to confirm methyl and nitro-group positions, noting characteristic deshielding for nitro-substituted aromatics. Use FT-IR to validate C-NO stretches (~1520 cm). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H] matching theoretical mass (CHNO: 248.1525 Da) .

Advanced: How can AI-driven experimental design accelerate the study of this compound’s dopamine receptor binding affinity?

Methodological Answer:

Train machine learning models on existing D2/D3 receptor ligand datasets (e.g., from selective dopamine receptor studies) to predict binding poses. Use automated high-throughput screening (HTS) with radiolabeled []spiperone for competitive binding assays. Validate results via molecular docking simulations (AutoDock Vina) and correlate with in vivo microdialysis data .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for preliminary separation. For higher purity, use preparative HPLC with a C18 stationary phase (acetonitrile/water mobile phase). Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm with GC-MS retention time matching reference standards .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines). Replicate experiments under standardized conditions (e.g., CHO-K1 cells expressing human D3 receptors). Use Bayesian statistics to quantify uncertainty and perform sensitivity analysis on confounding factors (e.g., enantiomeric purity) .

Basic: What are the key considerations for designing stability-indicating assays for this compound?

Methodological Answer:

Develop forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products. Use UPLC-PDA with a BEH C18 column (1.7 µm) for baseline separation of degradants. Validate method specificity per ICH Q2(R1), ensuring resolution ≥2.0 between parent compound and impurities .

Advanced: How can reaction engineering principles improve the scalability of this compound’s synthesis?

Methodological Answer:

Apply continuous-flow reactor systems to enhance heat/mass transfer for exothermic nitration steps. Optimize residence time using computational fluid dynamics (CFD) simulations. For crystallization, employ anti-solvent addition under controlled supersaturation (monitored via FBRM). Scale-up using dimensionless scaling parameters (e.g., Reynolds number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.